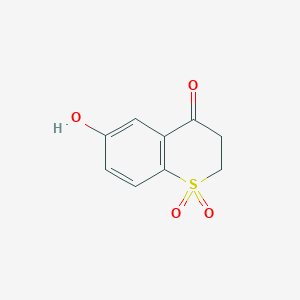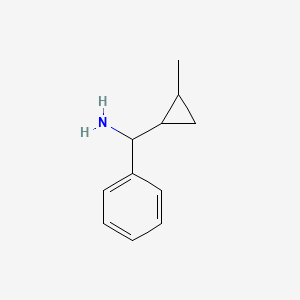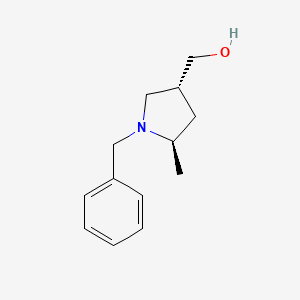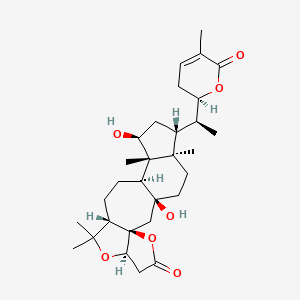
Aminopropyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopropyl)-L-cysteine is an organic compound that features both an amino group and a thiol group. This compound is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. The presence of the amino group makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)-L-cysteine typically involves the reaction of L-cysteine with 3-aminopropyl reagents. One common method is the reaction of L-cysteine with 3-aminopropyltriethoxysilane under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is carefully monitored to ensure the stability of the thiol group.
Industrial Production Methods
In industrial settings, the production of (3-Aminopropyl)-L-cysteine can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Aminopropyl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
(3-Aminopropyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of various biomaterials and as a functional group in surface modification techniques.
作用機序
The mechanism of action of (3-Aminopropyl)-L-cysteine involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
L-Cysteine: The parent compound, which lacks the 3-aminopropyl group.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group.
S-Adenosylmethionine: Another sulfur-containing compound involved in various biological processes.
Uniqueness
(3-Aminopropyl)-L-cysteine is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H14N2O2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC名 |
(2R)-2-(3-aminopropylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-8-5(4-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10)/t5-/m0/s1 |
InChIキー |
MCOAXHFOWFTLRB-YFKPBYRVSA-N |
異性体SMILES |
C(CN)CN[C@@H](CS)C(=O)O |
正規SMILES |
C(CN)CNC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1'R,6'R)-6-Hydroxy-3'-methyl-4-pentyl-3-(pentylamino)-6'-(prop-1-en-2-yl)-[1,1'-bi(cyclohexane)]-2',3,6-triene-2,5-dione](/img/structure/B13335392.png)



![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13335404.png)


![2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13335427.png)
![2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13335435.png)
![tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13335441.png)
![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13335446.png)
![tert-Butyl 7-((R)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335457.png)


